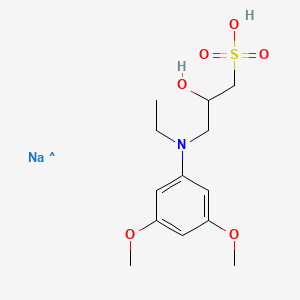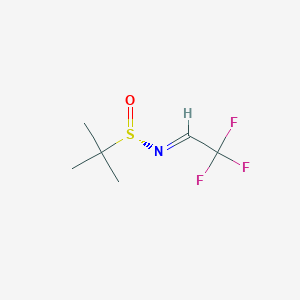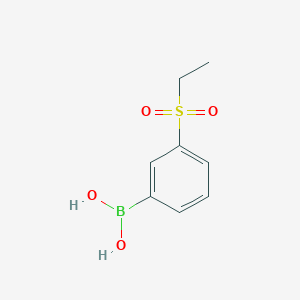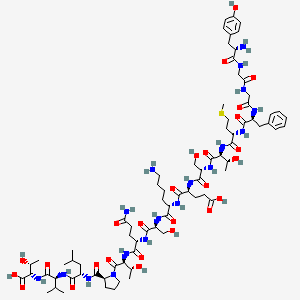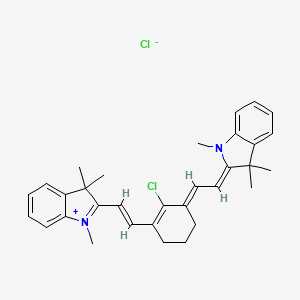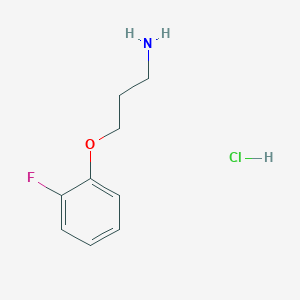
5-Bromo-3-chloro-2-hydroxypyridine
Vue d'ensemble
Description
5-Bromo-3-chloro-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
5-Bromo-3-chloro-2-hydroxypyridine: sert d'intermédiaire crucial dans la synthèse de divers composés pharmaceutiques. Sa structure halogénée en fait un précurseur polyvalent pour les réactions de couplage, qui sont fondamentales dans la création de molécules médicamenteuses complexes. Par exemple, il peut être utilisé pour synthétiser des dérivés qui servent de blocs de construction pour des médicaments possédant des propriétés anti-inflammatoires, analgésiques ou antipyrétiques .
Synthèse organique
En chimie organique, ce composé est utilisé dans la synthèse de composés hétérocycliques. En raison de la présence d'atomes de brome et de chlore réactifs, il peut subir des réactions de substitution qui conduisent à la formation de dérivés de pyridine plus complexes. Ces dérivés sont souvent explorés pour leurs activités biologiques potentielles .
Science des matériaux
This compound: peut être utilisé dans le développement de nouveaux matériaux, tels que les semi-conducteurs organiques. Le cycle pyridine peut interagir avec d'autres molécules par empilement pi-pi, ce qui est essentiel pour les propriétés de conductivité des semi-conducteurs organiques .
Ligand pour les complexes métalliques
Ce composé peut agir comme un ligand dans la formation de complexes métalliques. La paire d'électrons non partagée sur l'atome d'azote du cycle pyridine lui permet de se coordonner avec des ions métalliques, formant des complexes qui peuvent être étudiés pour la catalyse, les propriétés magnétiques ou comme modèles pour les systèmes biologiques .
Recherche agrochimique
En recherche agrochimique, This compound peut être utilisé pour créer des composés qui servent de précurseurs pour les herbicides ou les pesticides. Les atomes d'halogène peuvent être remplacés par d'autres groupes fonctionnels qui confèrent l'activité biologique souhaitée contre les ravageurs ou les mauvaises herbes .
Chimie analytique
La structure unique de ce composé le rend approprié pour une utilisation comme standard ou réactif dans des méthodes analytiques telles que la CLHP. Il peut aider à la quantification ou à l'identification de substances au sein d'un mélange en raison de son comportement chromatographique distinct .
Études biochimiques
This compound: peut être utilisé dans des études biochimiques pour étudier les mécanismes enzymatiques. Par exemple, il peut être un substrat ou un inhibiteur dans des réactions enzymatiques, fournissant des informations sur les interactions enzyme-substrat et le rôle des atomes d'halogène dans les processus biologiques .
Science de l'environnement
En science de l'environnement, ce composé peut être étudié pour ses produits de dégradation et leur impact sur les écosystèmes. Comprendre ses voies de dégradation peut éclairer le développement de produits chimiques plus sûrs et plus écologiques .
Mécanisme D'action
Target of Action
Similar compounds such as 5-chloro-2-hydroxypyridine have been reported to act as donor ligands and exist in zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes .
Mode of Action
It can be inferred from the related compound 5-chloro-2-hydroxypyridine that it might interact with its targets through the formation of complexes .
Propriétés
IUPAC Name |
5-bromo-3-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWYUROVLMVBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973794 | |
| Record name | 5-Bromo-3-chloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58236-70-7 | |
| Record name | 5-Bromo-3-chloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


